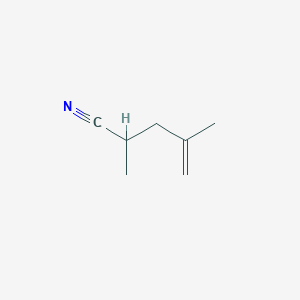
2,4-Dimethylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpent-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is environmentally friendly, with mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
2,4-Dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,4-Dimethylpent-4-enenitrile acts as a synthetic intermediate, participating in various chemical reactions to form imines and carbonitriles. These reactions involve nucleophilic addition to the nitrile group, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the cyano group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenenitrile: Similar in structure but with different substitution patterns.
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the nitrile group.
Uniqueness
2,4-Dimethylpent-4-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
57402-44-5 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,4-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3 |
InChI Key |
MXVRFPSJYIKHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















